2-(1H-1,3-BENZODIAZOL-2-YL)-6-METHYL-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE
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Overview
Description
2-(1H-1,3-BENZODIAZOL-2-YL)-6-METHYL-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE is a heterocyclic compound that features a unique combination of benzimidazole, thieno, and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-BENZODIAZOL-2-YL)-6-METHYL-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzimidazole with 2-chloro-3-formylthiophene, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of solvents like toluene and catalysts such as para-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-BENZODIAZOL-2-YL)-6-METHYL-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
2-(1H-1,3-BENZODIAZOL-2-YL)-6-METHYL-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-BENZODIAZOL-2-YL)-6-METHYL-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzimidazol-2-yl)-thieno[2,3-b]pyridine: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.
6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine: Does not contain the benzimidazole moiety, potentially altering its interaction with biological targets.
Uniqueness
The presence of both the benzimidazole and trifluoromethyl groups in 2-(1H-1,3-BENZODIAZOL-2-YL)-6-METHYL-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE makes it unique. These functional groups contribute to its distinct chemical properties and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4S/c1-7-6-8(16(17,18)19)11-12(20)13(24-15(11)21-7)14-22-9-4-2-3-5-10(9)23-14/h2-6H,20H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXCBXHWFDPQEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C3=NC4=CC=CC=C4N3)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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